Cas no 72305-24-9 (3,4-dichlorophenyl carbonochloridate)
3,4-dichlorophenyl carbonochloridate Chemical and Physical Properties
Names and Identifiers
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- CARBONOCHLORIDIC ACID, 3,4-DICHLOROPHENYL ESTER
- 3,4-dichlorophenyl carbonochloridate
- AKOS020225694
- EN300-281283
- SCHEMBL1587868
- 72305-24-9
- ZDTLCBPNKGXDMA-UHFFFAOYSA-N
- 896-553-8
- 3,4-Dichlorophenyl chloroformate
- 3,4-Dichlorophenylchloroformate
-
- MDL: MFCD24141201
- Inchi: 1S/C7H3Cl3O2/c8-5-2-1-4(3-6(5)9)12-7(10)11/h1-3H
- InChI Key: ZDTLCBPNKGXDMA-UHFFFAOYSA-N
- SMILES: ClC1=C(C=CC(=C1)OC(=O)Cl)Cl
Computed Properties
- Exact Mass: 223.919862g/mol
- Monoisotopic Mass: 223.919862g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 174
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4
- Topological Polar Surface Area: 26.3Ų
3,4-dichlorophenyl carbonochloridate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-281283-1g |
3,4-dichlorophenyl carbonochloridate |
72305-24-9 | 95% | 1g |
$1086.0 | 2023-09-09 | |
| Enamine | EN300-281283-5g |
3,4-dichlorophenyl carbonochloridate |
72305-24-9 | 95% | 5g |
$3147.0 | 2023-09-09 | |
| Enamine | EN300-281283-10g |
3,4-dichlorophenyl carbonochloridate |
72305-24-9 | 95% | 10g |
$4667.0 | 2023-09-09 | |
| Ambeed | A1086870-1g |
3,4-Dichlorophenyl chloroformate |
72305-24-9 | 95% | 1g |
$427.0 | 2025-04-17 | |
| Enamine | EN300-281283-0.05g |
3,4-dichlorophenyl carbonochloridate |
72305-24-9 | 95.0% | 0.05g |
$252.0 | 2025-03-19 | |
| Enamine | EN300-281283-0.1g |
3,4-dichlorophenyl carbonochloridate |
72305-24-9 | 95.0% | 0.1g |
$376.0 | 2025-03-19 | |
| Enamine | EN300-281283-0.25g |
3,4-dichlorophenyl carbonochloridate |
72305-24-9 | 95.0% | 0.25g |
$538.0 | 2025-03-19 | |
| Enamine | EN300-281283-0.5g |
3,4-dichlorophenyl carbonochloridate |
72305-24-9 | 95.0% | 0.5g |
$847.0 | 2025-03-19 | |
| Enamine | EN300-281283-1.0g |
3,4-dichlorophenyl carbonochloridate |
72305-24-9 | 95.0% | 1.0g |
$1086.0 | 2025-03-19 | |
| Enamine | EN300-281283-2.5g |
3,4-dichlorophenyl carbonochloridate |
72305-24-9 | 95.0% | 2.5g |
$2127.0 | 2025-03-19 |
3,4-dichlorophenyl carbonochloridate Suppliers
3,4-dichlorophenyl carbonochloridate Related Literature
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
Additional information on 3,4-dichlorophenyl carbonochloridate
Introduction to 3,4-dichlorophenyl carbonochloridate (CAS No. 72305-24-9)
3,4-dichlorophenyl carbonochloridate, with the chemical identifier CAS No. 72305-24-9, is a significant compound in the realm of organic synthesis and pharmaceutical research. This organochlorine derivative has garnered attention due to its versatile applications in the development of agrochemicals, pharmaceuticals, and specialty chemicals. The compound's structure, featuring a phenyl ring substituted with chlorine atoms at the 3 and 4 positions, and a carbonochloridate functional group, makes it a valuable intermediate in various synthetic pathways.
The 3,4-dichlorophenyl carbonochloridate molecule exhibits unique chemical properties that make it particularly useful in cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, which are pivotal in constructing complex organic molecules. Its reactivity stems from the presence of the carbonochloridate group, which can be readily transformed into other functional groups under controlled conditions. This adaptability has positioned 3,4-dichlorophenyl carbonochloridate as a cornerstone in modern synthetic chemistry.
In recent years, advancements in medicinal chemistry have highlighted the potential of 3,4-dichlorophenyl carbonochloridate as a precursor in the synthesis of novel therapeutic agents. Researchers have been exploring its role in developing compounds with antimicrobial, anti-inflammatory, and anticancer properties. For instance, studies have demonstrated its utility in generating derivatives that interact with biological targets such as enzymes and receptors, thereby modulating disease-related pathways.
The pharmaceutical industry has been particularly interested in leveraging the structural features of 3,4-dichlorophenyl carbonochloridate to design molecules with enhanced pharmacological profiles. By incorporating this compound into drug candidates, scientists aim to improve bioavailability, reduce side effects, and enhance target specificity. Preliminary findings suggest that derivatives of 3,4-dichlorophenyl carbonochloridate may offer promising avenues for treating conditions ranging from infectious diseases to chronic disorders.
Beyond pharmaceutical applications, 3,4-dichlorophenyl carbonochloridate plays a crucial role in the agrochemical sector. Its derivatives are being investigated for their potential as herbicides and pesticides due to their ability to interfere with metabolic processes in pests while maintaining environmental safety. The compound's stability under various conditions makes it an attractive candidate for formulations designed to withstand environmental stressors.
The synthesis of 3,4-dichlorophenyl carbonochloridate involves multi-step processes that require precise control over reaction conditions to ensure high yield and purity. Modern synthetic methodologies have enabled more efficient production methods, reducing waste and improving scalability. These advancements are essential for meeting the growing demand for this compound in both research and industrial settings.
Recent research has also focused on the environmental impact of 3,4-dichlorophenyl carbonochloridate and its derivatives. Efforts are underway to develop greener synthetic routes that minimize hazardous byproducts and reduce energy consumption. Such initiatives align with global sustainability goals and aim to make the use of this compound more environmentally friendly.
In conclusion, 3,4-dichlorophenyl carbonochloridate (CAS No. 72305-24-9) is a multifaceted compound with broad applications across multiple industries. Its role in pharmaceutical development continues to evolve as researchers uncover new ways to harness its chemical properties for therapeutic purposes. Additionally, its contributions to agrochemical innovation underscore its importance in addressing global challenges related to food security and sustainability.
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